molecular formula C15H23N3O2S B1226714 1-[(2-Ethyl-4-hydroxy-4-methyl-1-oxopentyl)amino]-3-phenylthiourea

1-[(2-Ethyl-4-hydroxy-4-methyl-1-oxopentyl)amino]-3-phenylthiourea

Cat. No.: B1226714
M. Wt: 309.4 g/mol
InChI Key: RMNBOJKGAAWJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-ethyl-4-hydroxy-4-methyl-1-oxopentyl)amino]-3-phenylthiourea is a member of benzenes.

Scientific Research Applications

  • The compound "1-[(2-Ethyl-4-hydroxy-4-methyl-1-oxopentyl)amino]-3-phenylthiourea" has shown relevance in the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes. These dyes demonstrate solvatochromic behavior and their tautomeric structures and absorption maxima are influenced by acid and base environments (Karcı & Karcı, 2012).

  • N-substituted tetrahydropyrimidines based on phenylthiourea, synthesized through the reaction of phenylthiourea with salicylaldehyde and methyl‐3‐oxobutanoate, have demonstrated significant inhibitory action against enzymes like acetylcholinesterase (AChE), α‐glycosidase, and human carbonic anhydrase. They also exhibited notable antioxidant activity (Maharramova et al., 2018).

  • Acylthiourea derivatives, including those related to "this compound," have been synthesized and shown to possess antimicrobial properties against various bacterial and fungal strains. The type, number, and position of substituents on the phenyl group attached to the thiourea nitrogen influence the level of antimicrobial activity (Limban et al., 2011).

  • Certain thiourea derivatives have also been synthesized and structurally analyzed, showcasing distinct conformational structures and intermolecular as well as intramolecular hydrogen bonds. These compounds' structural characteristics have implications for their reactivity and potential applications in various fields (Yin et al., 2012).

  • Similarly, the synthesis and in vitro antimicrobial activities of various thiourea derivatives have been extensively studied, revealing their potential as antimicrobial agents against a range of bacterial and fungal species. This highlights the broad scope of applications for compounds within this chemical class (Sharma et al., 2004).

Properties

Molecular Formula

C15H23N3O2S

Molecular Weight

309.4 g/mol

IUPAC Name

1-[(2-ethyl-4-hydroxy-4-methylpentanoyl)amino]-3-phenylthiourea

InChI

InChI=1S/C15H23N3O2S/c1-4-11(10-15(2,3)20)13(19)17-18-14(21)16-12-8-6-5-7-9-12/h5-9,11,20H,4,10H2,1-3H3,(H,17,19)(H2,16,18,21)

InChI Key

RMNBOJKGAAWJLB-UHFFFAOYSA-N

SMILES

CCC(CC(C)(C)O)C(=O)NNC(=S)NC1=CC=CC=C1

Canonical SMILES

CCC(CC(C)(C)O)C(=O)NNC(=S)NC1=CC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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